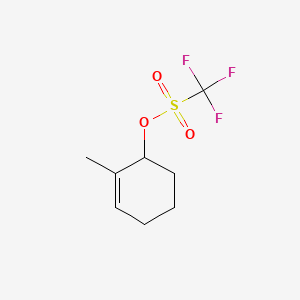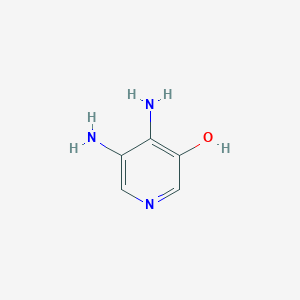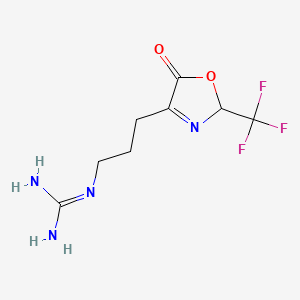
1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine is a synthetic compound characterized by the presence of a trifluoromethyl group and an oxazoline ring
Méthodes De Préparation
The synthesis of 1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazoline ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the guanidine moiety: This is typically done by reacting the intermediate compound with a guanidine derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxazoline ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine can be compared with other similar compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Trifluoromethylated oxazolines: These compounds share structural similarities but may differ in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11F3N4O2 |
|---|---|
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
2-[3-[5-oxo-2-(trifluoromethyl)-2H-1,3-oxazol-4-yl]propyl]guanidine |
InChI |
InChI=1S/C8H11F3N4O2/c9-8(10,11)6-15-4(5(16)17-6)2-1-3-14-7(12)13/h6H,1-3H2,(H4,12,13,14) |
Clé InChI |
GORVGRNVJWETKT-UHFFFAOYSA-N |
SMILES canonique |
C(CC1=NC(OC1=O)C(F)(F)F)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[4-[(pyrrolidin-1-yl)carbonyl]piperidin-1-yl]benzaldehyde](/img/structure/B13844994.png)
![(Z)-7-[(2R,4R,5S)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B13845003.png)
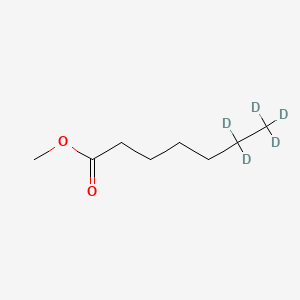
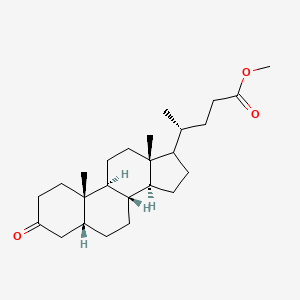

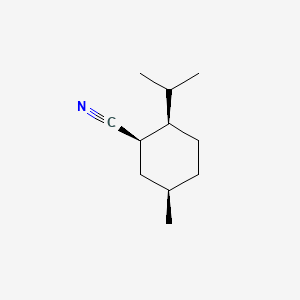
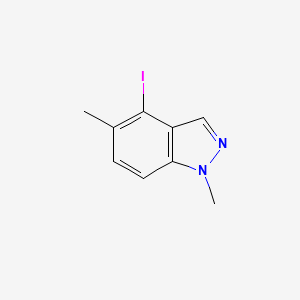
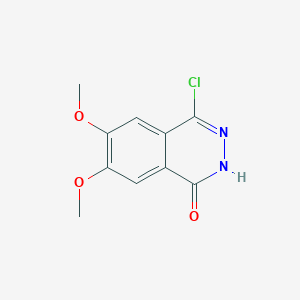
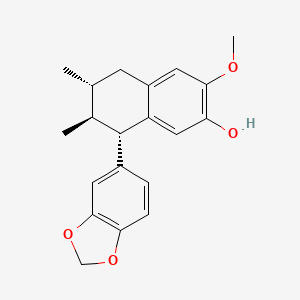
![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
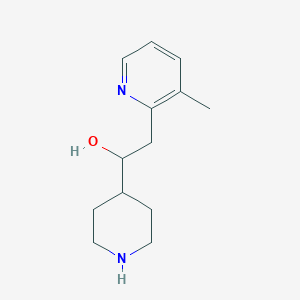
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
